molecular formula C7H16ClNO2 B11720625 (2S)-2-(Dimethylamino)-3-methylbutanoic acid hydrochloride

(2S)-2-(Dimethylamino)-3-methylbutanoic acid hydrochloride

Cat. No.: B11720625
M. Wt: 181.66 g/mol
InChI Key: NZYWZWKVXHNDDW-RGMNGODLSA-N
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Description

(2S)-2-(Dimethylamino)-3-methylbutanoic acid hydrochloride is a chiral amino acid derivative. It is known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a dimethylamino group and a methyl group attached to the second and third carbon atoms, respectively, of the butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Dimethylamino)-3-methylbutanoic acid hydrochloride typically involves the reaction of a suitable precursor with dimethylamine under controlled conditions. One common method is the reductive amination of a keto acid precursor with dimethylamine, followed by acidification with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions for higher yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Dimethylamino)-3-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

(2S)-2-(Dimethylamino)-3-methylbutanoic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-(Dimethylamino)-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(Dimethylamino)-3-methylbutanoic acid: The non-hydrochloride form of the compound.

    (2S)-2-(Methylamino)-3-methylbutanoic acid: A similar compound with a methylamino group instead of a dimethylamino group.

    (2S)-2-(Dimethylamino)-3-ethylbutanoic acid: A compound with an ethyl group instead of a methyl group at the third carbon.

Uniqueness

(2S)-2-(Dimethylamino)-3-methylbutanoic acid hydrochloride is unique due to its specific structural configuration and the presence of both dimethylamino and methyl groups

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

(2S)-2-(dimethylamino)-3-methylbutanoic acid;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)6(7(9)10)8(3)4;/h5-6H,1-4H3,(H,9,10);1H/t6-;/m0./s1

InChI Key

NZYWZWKVXHNDDW-RGMNGODLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N(C)C.Cl

Canonical SMILES

CC(C)C(C(=O)O)N(C)C.Cl

Origin of Product

United States

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